4-nitro-benzenepropanamine synonyms and nomenclature
4-nitro-benzenepropanamine synonyms and nomenclature
An In-depth Technical Guide to 4-nitro-benzenepropanamine: Nomenclature, Properties, and Synthesis
This guide provides a comprehensive overview of 4-nitro-benzenepropanamine, a nitroaromatic compound with potential applications in research and development. As a Senior Application Scientist, the following sections will delve into its chemical identity, physicochemical properties, a proposed synthetic pathway, and safety considerations, grounded in established chemical principles and supported by authoritative references.
Nomenclature and Chemical Identity
The systematic identification of a chemical compound is crucial for unambiguous communication in a scientific context. 4-nitro-benzenepropanamine is most precisely named as 3-(4-nitrophenyl)propan-1-amine according to IUPAC nomenclature.[1][2] The compound is registered under the CAS Number 80258-61-3 .[1][2] A summary of its key identifiers is presented below.
| Identifier | Value |
| IUPAC Name | 3-(4-nitrophenyl)propan-1-amine |
| CAS Number | 80258-61-3 |
| Molecular Formula | C9H12N2O2[1][2] |
| Canonical SMILES | C1=CC(=CC=C1CCCN)[O-][1] |
| InChI | InChI=1S/C9H12N2O2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h3-6H,1-2,7,10H2[1] |
| InChIKey | WEAIFQNRMFIGTR-UHFFFAOYSA-N[1] |
Below is a 2D structural representation of 3-(4-nitrophenyl)propan-1-amine.
Caption: 2D structure of 3-(4-nitrophenyl)propan-1-amine.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in various systems and for designing experimental protocols.
| Property | Value | Source |
| Molecular Weight | 180.2 g/mol | [1][2] |
| Molecular Formula | C9H12N2O2 | [1][2] |
Proposed Synthesis of 3-(4-nitrophenyl)propan-1-amine
A potential precursor for the synthesis of 3-(4-nitrophenyl)propan-1-amine is 1-nitro-4-(3-oxopropyl)benzene. The synthesis could proceed as follows:
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Reductive Amination: The aldehyde functional group of 1-nitro-4-(3-oxopropyl)benzene can be converted to a primary amine through reductive amination. This process typically involves the reaction of the aldehyde with ammonia to form an imine, which is then reduced in situ to the desired amine.
The overall proposed synthetic workflow is illustrated below.
Caption: Proposed synthesis workflow for 3-(4-nitrophenyl)propan-1-amine.
Experimental Protocol (Hypothetical)
Step 1: Reductive Amination of 1-nitro-4-(3-oxopropyl)benzene
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Rationale: Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds. The use of a mild reducing agent like sodium cyanoborohydride (NaBH3CN) is advantageous as it selectively reduces the imine intermediate in the presence of the aldehyde.
-
Procedure:
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Dissolve 1-nitro-4-(3-oxopropyl)benzene in a suitable solvent such as methanol.
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Add an excess of ammonium acetate (NH4OAc) to the solution to serve as the ammonia source.
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Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (NaBH3CN) portion-wise.
-
Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).[4]
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Upon completion, quench the reaction by adding water.
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Extract the product with an organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3-(4-nitrophenyl)propan-1-amine.
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Potential Applications
While specific applications for 3-(4-nitrophenyl)propan-1-amine are not extensively documented, its chemical structure suggests potential utility in several areas of research and development:
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Intermediate in Organic Synthesis: As an amine, it can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For instance, it could be a precursor for the synthesis of amides, sulfonamides, and other nitrogen-containing compounds.[5]
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Precursor to Biologically Active Molecules: The 4-nitrophenyl group can be readily reduced to a 4-aminophenyl group. The resulting diamine could be a precursor for compounds with interesting biological activities. For example, 4-aminodiphenylamine (4-ADPA), a structurally related compound, is an important intermediate in the production of antioxidants and antiozonants.[6][7]
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Material Science: Aromatic amines are often used in the synthesis of polymers and dyes. The presence of the nitro group can also be exploited for further functionalization.
Safety and Handling
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General Handling: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Toxicity: Nitroaromatic compounds can be toxic and may be absorbed through the skin. Amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
It is imperative to consult the Safety Data Sheet (SDS) for this compound before handling.
References
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ReagentDatabase.com. 3-(4-NITROPHENYL)PROPAN-1-AMINE CAS 80258-61-3 Life Science Database. Available at: [Link]
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PubChem. Benzenamine, 4-nitro-N,N-bis(4-nitrophenyl)-. Available at: [Link]
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PubChem. 3-[(4-Nitrophenyl)amino]-1,3-diphenyl-1-propanone. Available at: [Link]
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PubChem. 4-(4-Nitrophenoxy)benzenamine. Available at: [Link]
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MilliporeSigma. 3-[(4-Nitrophenyl)amino]propan-1-ol. Available at: [Link]
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PubChem. 4-Nitro-1,2-phenylenediamine. Available at: [Link]
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EPA. Benzenemethanamine, 4-nitro-N-phenyl- Properties. Available at: [Link]
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PubChem. Benzenamine, 4-nitro-N-nitroso-. Available at: [Link]
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Organic Syntheses. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available at: [Link]
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CAS Common Chemistry. 4-(4-Nitrophenoxy)benzenamine. Available at: [Link]
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NIST WebBook. Benzenamine, 4-nitro-N-(4-nitrophenyl)-. Available at: [Link]
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PubChem. Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]-. Available at: [Link]
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NIST WebBook. Benzenamine, 4-nitro-N-phenyl-. Available at: [Link]
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Cheméo. Chemical Properties of Benzenepropanamine (CAS 2038-57-5). Available at: [Link]
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EPA. Benzenepropanamine, N-[4-[2-(dichloro-2-benzothiazolyl)diazenyl]phenyl]-N-methyl- - Substance Details. Available at: [Link]
- Google Patents. US5117063A - Method of preparing 4-aminodiphenylamine.
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ResearchGate. Resource-efficient technology to produce 4-aminodiphenylamine. Available at: [Link]
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Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]
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Bond University. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Available at: [Link]
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